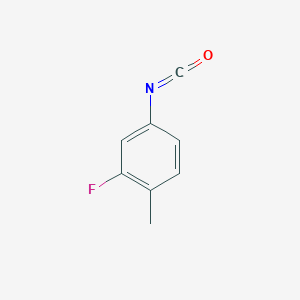
7,8-Didehydroastaxanthin
Übersicht
Beschreibung
what is '7,8-Didehydroastaxanthin'? this compound is a carotenoid pigment found in certain species of wild-caught shrimp. It is responsible for giving the shrimp their characteristic pink coloration. It has been studied for its potential antioxidant properties. the use of 'this compound' this compound is a natural carotenoid found in certain species of algae and other aquatic organisms. It is a powerful antioxidant that has potential health benefits, including protection against UV radiation, cardiovascular disease, and cancer. It may also have anti-inflammatory, anti-aging, and immune-boosting effects. It is used in dietary supplements and cosmetics, as well as in food colorings and as a food additive. the chemistry of 'this compound' this compound is a carotenoid pigment found in certain species of fish, crustaceans, and other aquatic organisms. It is a major component of the red coloration of salmon, shrimp, and other animals. It is a powerful antioxidant that helps protect the cells of these organisms from damage caused by free radicals. It also has anti-inflammatory properties and may help protect against certain types of cancer. Chemically, this compound is composed of two molecules of retinol (vitamin A) connected by a double bond. The structure of the molecule is composed of a polyene chain of alternating single and double bonds, with two ketone groups and two hydroxyl groups attached to the chain. This structure gives the molecule its characteristic red color. the biochemical/physical effects of 'this compound' this compound is a type of carotenoid that is found in algae, fungi, and some other organisms. It is a powerful antioxidant, meaning it can help protect cells from damage caused by free radicals. It is also believed to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it may help protect against certain types of cancer and other diseases. Finally, it has been shown to improve skin health, providing protection from UV radiation and reducing wrinkles. the benefits of 'this compound' this compound is a natural carotenoid that has been shown to have a range of health benefits. It is a powerful antioxidant that can help protect cells from damage caused by free radicals. It has also been linked to a range of other health benefits, including improved vision, reduced risk of age-related macular degeneration, and improved cardiovascular health. It may also help reduce inflammation, which can help with a variety of conditions such as arthritis, asthma, and inflammatory bowel disease. Finally, it has been linked to a reduced risk of some types of cancer. the related research of 'this compound' 1. Synthesis of this compound by Asymmetric Halohydrin Dehalogenation. 2. The Effects of this compound on Peripheral Blood Mononuclear Cells. 3. The Effects of this compound on the Expression of Inflammatory Genes. 4. Potential Uses of this compound in the Prevention and Treatment of Age-Related Diseases. 5. The Role of this compound in the Regulation of Immune Responses. 6. The Role of this compound in the Regulation of Oxidative Stress. 7. The Potential of this compound as a Natural Antioxidant. 8. The Role of this compound in the Prevention of Cardiovascular Disease. 9. The Role of this compound in the Prevention of Cancer. 10. The Potential of this compound as an Anti-Aging Agent.
Wissenschaftliche Forschungsanwendungen
Synthesis of Natural Carotenoids and Related Compounds : The synthesis of 7,8-Didehydroastaxanthin and its isomers has potential applications in synthesizing optically active natural carotenoids and structurally related compounds (Bernhard et al., 1980).
Antioxidant and Anti-inflammatory Properties : Derivatives of this compound exhibit various biological activities including antioxidant, anti-inflammatory, and antimicrobial effects (Romanenko et al., 2018).
Neuroprotective and Therapeutic Applications : this compound (7,8-DHF) is emerging as a potential treatment for various brain and body pathologies, with numerous preclinical studies exploring its efficacy in animal models (Emili et al., 2020).
Natural Pigment in Marine Life : It is a carotenoids-like pigment found in starfish, and its structure has been confirmed through spectroscopic methods (Tanaka & Katayama, 1976).
Immunomodulatory Effects : Astaxanthin, a compound related to this compound, has been shown to decrease oxidative stress, inflammation, and enhance the immune response (Park et al., 2010).
Cytoprotective Effects : 7,8-DHF shows cytoprotective effects against oxidative stress-induced cellular damage, mediated by the activation of specific cellular pathways (Kang et al., 2015).
Inhibition of Macrophage Activation : Astaxanthin, another related compound, has inhibitory effects on macrophage activation and pro-inflammatory cytokine secretion (Kishimoto et al., 2010).
Stimulating Vitamin D3 Production : 1,25-Dihydroxyvitamin D3 has been found to increase 7,8-didehydrocholesterol levels, suggesting a regulatory role in vitamin D3 production in skin (Esvelt et al., 1980).
Potential in Drug Development : Isolation of new 7,8-didehydroprotoberberine alkaloids offers new compounds for the development of drugs with cholinesterase inhibitory activity (Safa et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-2,4,4-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-21,23,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,27-15+,28-16+,29-19+,30-20+/t35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQRJBLJDFPOBX-AKKQMVQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C#CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C#CC2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313436 | |
| Record name | 7,8-Didehydroastaxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19866-02-5 | |
| Record name | 7,8-Didehydroastaxanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19866-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asterinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019866025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Didehydroastaxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-DIDEHYDROASTAXANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBJ4WSK12V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


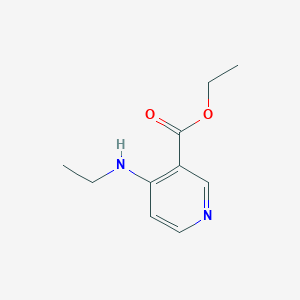

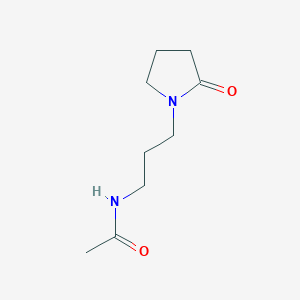
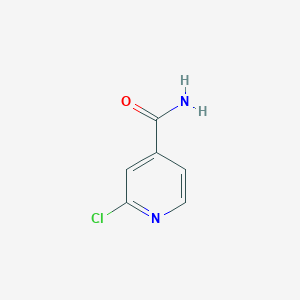
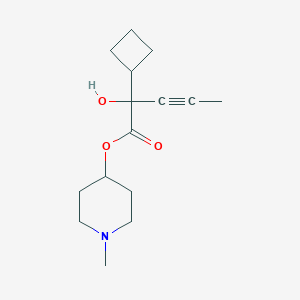

![1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine](/img/structure/B10428.png)
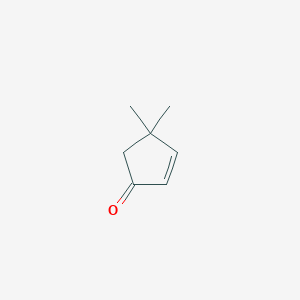
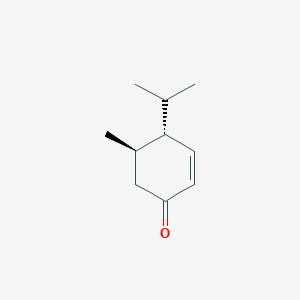
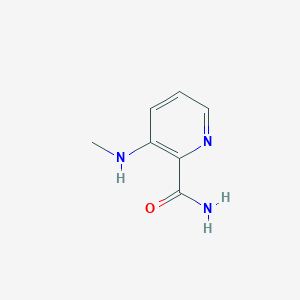
![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)
![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)
